molecular formula C8H14N2O3 B2574028 N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide CAS No. 1860511-47-2

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide

Cat. No.: B2574028
CAS No.: 1860511-47-2
M. Wt: 186.211
InChI Key: AQDXMNOZIQZQOM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is a versatile chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound is known for its unique structure, which includes an oxazolidinone ring, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide typically involves the reaction of N,N-dimethylpropanamide with oxazolidinone under specific conditions. One common method includes the use of a solvent such as ether or ethanol, where the reaction is facilitated by the addition of a reagent like methylmagnesium bromide . The reaction mixture is then subjected to extraction and distillation to obtain the pure product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxazolidinone ring can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Polymer Chemistry: It is used in the development of novel polymers with specific properties.

    Catalysis: The compound acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

    Biological Studies: It is employed in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets . The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. This interaction is crucial in its role as a catalyst or in drug synthesis, where it can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is unique due to its oxazolidinone ring, which imparts specific chemical and biological properties. This makes it more versatile in applications such as catalysis and drug synthesis compared to its analogs.

Properties

IUPAC Name

N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9(2)7(11)3-4-10-5-6-13-8(10)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDXMNOZIQZQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860511-47-2
Record name N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
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